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molecular formula C11H15B B1596674 2-Bromo-4-tert-butyl-1-methylbenzene CAS No. 61024-94-0

2-Bromo-4-tert-butyl-1-methylbenzene

Cat. No. B1596674
M. Wt: 227.14 g/mol
InChI Key: VEIYGWKHCOGECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858717B2

Procedure details

N-Bromosuccinimide (98 g, 0.55 mol) and 0.5 g benzoyl peroxide were added to solution of 2-bromo-4-tert-butyl-1-methylbenzene (113.5 g, 0.5 mol) in CCl4 (500 ml). The resulting mixture was refluxed for 6 h, cooled to 20° C. and filtered. The resulting filtrate was evaporated and used without further purification. A solution of sodium diethylmethylmalonate, prepared from 104.5 g (0.6 mol) diethylmethylmalonate and 40.8 g of sodium ethylate in 500 ml abs. ethanol was treated dropwise with 2-bromo-1-(bromomethyl)-4-tert-butylbenzene (0.5 mol). The resulting mixture was refluxed for 4 h, treated with a solution of NaOH (50 g, 1.25 mol) in water (60 ml) and refluxed for 2 h, then poured into water (11), and finally washed with toluene (2×100 ml). The aqueous solution was treated with 130 ml of 35% HCl. The resulting mixture was extracted with chloroform (4×250 ml), the organic phase was dried over MgSO4 and evaporated. The residue was heated to 160-170° C. for 15 min yielding the product (92 g, total yield from 1-tert-butyl-4-methylbenzene 60%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
113.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
sodium diethylmethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
104.5 g
Type
reactant
Reaction Step Four
Quantity
40.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][C:29]=1[CH3:38].C(OC(=O)C(C)C(OCC)=O)C.[Na].C(OC(=O)C(C)C(OCC)=O)C.CC[O-].[Na+].BrC1C=C(C(C)(C)C)C=CC=1CBr.[OH-].[Na+]>C(Cl)(Cl)(Cl)Cl.O.C(O)C>[C:34]([C:32]1[CH:31]=[CH:30][C:29]([CH3:38])=[CH:28][CH:33]=1)([CH3:37])([CH3:36])[CH3:35] |f:3.4,6.7,9.10,^1:50|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
113.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
sodium diethylmethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O.[Na]
Name
Quantity
104.5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Name
Quantity
40.8 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
finally washed with toluene (2×100 ml)
ADDITION
Type
ADDITION
Details
The aqueous solution was treated with 130 ml of 35% HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform (4×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated to 160-170° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07858717B2

Procedure details

N-Bromosuccinimide (98 g, 0.55 mol) and 0.5 g benzoyl peroxide were added to solution of 2-bromo-4-tert-butyl-1-methylbenzene (113.5 g, 0.5 mol) in CCl4 (500 ml). The resulting mixture was refluxed for 6 h, cooled to 20° C. and filtered. The resulting filtrate was evaporated and used without further purification. A solution of sodium diethylmethylmalonate, prepared from 104.5 g (0.6 mol) diethylmethylmalonate and 40.8 g of sodium ethylate in 500 ml abs. ethanol was treated dropwise with 2-bromo-1-(bromomethyl)-4-tert-butylbenzene (0.5 mol). The resulting mixture was refluxed for 4 h, treated with a solution of NaOH (50 g, 1.25 mol) in water (60 ml) and refluxed for 2 h, then poured into water (11), and finally washed with toluene (2×100 ml). The aqueous solution was treated with 130 ml of 35% HCl. The resulting mixture was extracted with chloroform (4×250 ml), the organic phase was dried over MgSO4 and evaporated. The residue was heated to 160-170° C. for 15 min yielding the product (92 g, total yield from 1-tert-butyl-4-methylbenzene 60%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
113.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
sodium diethylmethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
104.5 g
Type
reactant
Reaction Step Four
Quantity
40.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.Br[C:28]1[CH:33]=[C:32]([C:34]([CH3:37])([CH3:36])[CH3:35])[CH:31]=[CH:30][C:29]=1[CH3:38].C(OC(=O)C(C)C(OCC)=O)C.[Na].C(OC(=O)C(C)C(OCC)=O)C.CC[O-].[Na+].BrC1C=C(C(C)(C)C)C=CC=1CBr.[OH-].[Na+]>C(Cl)(Cl)(Cl)Cl.O.C(O)C>[C:34]([C:32]1[CH:31]=[CH:30][C:29]([CH3:38])=[CH:28][CH:33]=1)([CH3:37])([CH3:36])[CH3:35] |f:3.4,6.7,9.10,^1:50|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
113.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(C)(C)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
sodium diethylmethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O.[Na]
Name
Quantity
104.5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Name
Quantity
40.8 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
WASH
Type
WASH
Details
finally washed with toluene (2×100 ml)
ADDITION
Type
ADDITION
Details
The aqueous solution was treated with 130 ml of 35% HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform (4×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated to 160-170° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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